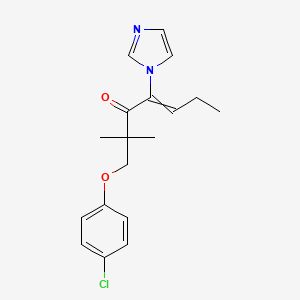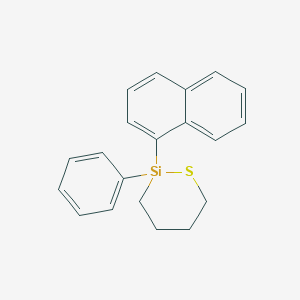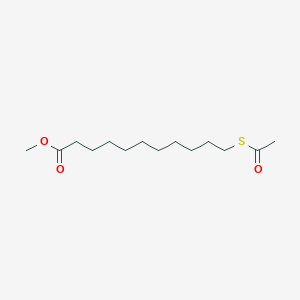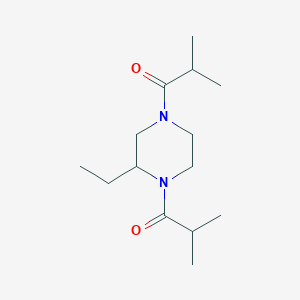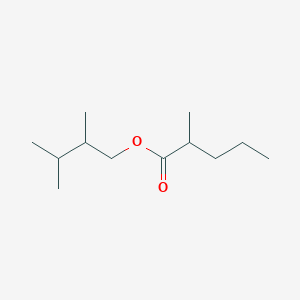
2,3-Dimethylbutyl 2-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbutyl 2-methylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its branched structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutyl 2-methylpentanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. The specific reaction involves 2,3-dimethylbutanol and 2-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylbutyl 2-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding alcohol and carboxylic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: Though esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Hydrolysis: 2,3-dimethylbutanol and 2-methylpentanoic acid.
Reduction: 2,3-dimethylbutanol.
Oxidation: 2-methylpentanoic acid.
Aplicaciones Científicas De Investigación
2,3-Dimethylbutyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the study of ester metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylbutyl 2-methylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylbutyl acetate
- 2,3-Dimethylbutyl propanoate
- 2,3-Dimethylbutyl butanoate
Uniqueness
2,3-Dimethylbutyl 2-methylpentanoate is unique due to its specific branched structure, which influences its physical and chemical properties. Compared to similar esters, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in fragrances and flavorings.
Propiedades
Número CAS |
90397-39-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2,3-dimethylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-7-10(4)12(13)14-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
Clave InChI |
GZKUOXAAIAQQKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)OCC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


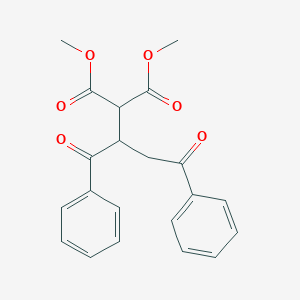
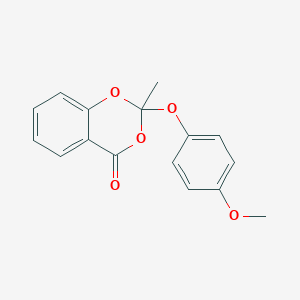
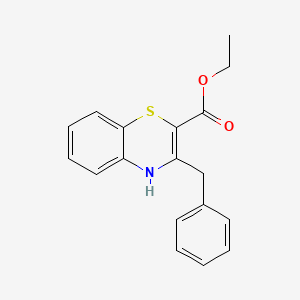
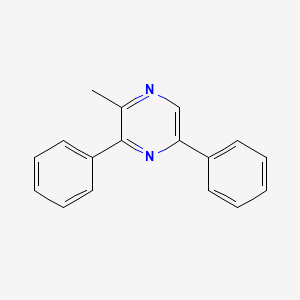
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
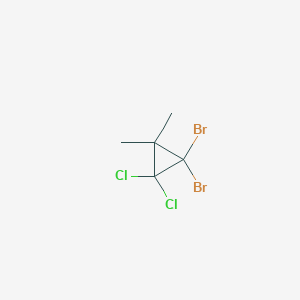
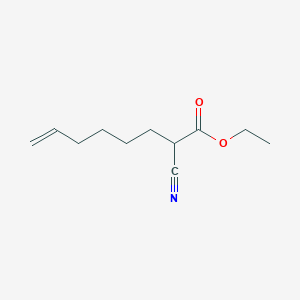
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
